molecular formula C10H11NO2 B13629441 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one

Katalognummer: B13629441
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: DGTHDKLPWIGYDI-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one is a synthetic compound belonging to the class of 1,3-disubstituted prop-2-en-1-one derivatives, also known as chalcone or enone analogs. This class of compounds has garnered significant interest in medicinal chemistry research due to its wide spectrum of potential biological activities, particularly in the field of anti-inflammatory and anticancer agent development . The core structural motif of an α,β-unsaturated carbonyl system flanked by aromatic rings is known to confer electrophilic properties, allowing these molecules to act as Michael acceptors and interact with various biological nucleophiles and protein targets . Extensive research on structurally related enone derivatives has demonstrated their promise as inhibitors of neutrophil-mediated inflammatory responses. Studies have identified specific analogs that potently inhibit superoxide anion production and elastase release in activated human neutrophils, crucial processes in acute inflammation, with IC50 values in the low micromolar range without exhibiting cytotoxicity . The mechanism of action for these effects is associated with the inhibition of key signaling pathways, including the mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK), and the Akt phosphorylation cascade . Furthermore, prop-2-en-1-one scaffolds incorporating a pyridinyl moiety have been investigated for their antiproliferative effects against various human cancer cell lines, including leukemia models, and have been shown to induce apoptosis through caspase-3 activation and a decrease in mitochondrial membrane potential . This product is provided for research purposes to facilitate the exploration of these and other potential biochemical mechanisms. Researchers can use this compound as a key intermediate for further chemical modifications or as a reference standard in biological screening assays. Handling and Storage: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Store in a cool, dry place. Protect from light. Long-term storage at -20°C is recommended.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(E)-3-ethoxy-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C10H11NO2/c1-2-13-8-5-10(12)9-3-6-11-7-4-9/h3-8H,2H2,1H3/b8-5+

InChI-Schlüssel

DGTHDKLPWIGYDI-VMPITWQZSA-N

Isomerische SMILES

CCO/C=C/C(=O)C1=CC=NC=C1

Kanonische SMILES

CCOC=CC(=O)C1=CC=NC=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Claisen-Schmidt Condensation Method

The most commonly reported synthetic route to this compound involves a Claisen-Schmidt condensation reaction. This reaction typically proceeds between 4-acetylpyridine and ethyl vinyl ether or an equivalent ethoxy-substituted ketone under basic or mildly acidic conditions.

General Reaction:

  • Reactants: 4-acetylpyridine and ethyl vinyl ether (or ethyl acetoacetate derivatives)
  • Catalyst: Piperidine or other mild bases
  • Solvent: Dimethylformamide (DMF) or ethanol
  • Conditions: Heating at 80–100 °C for 24 hours

Mechanism:

The base catalyzes the formation of an enolate ion from the ethoxy-substituted ketone, which then undergoes nucleophilic addition to the carbonyl carbon of 4-acetylpyridine, followed by dehydration to form the α,β-unsaturated ketone structure characteristic of chalcones.

Example Procedure:

  • Mix 4-acetylpyridine (1.5 equiv) and piperidine (1.5 equiv) in DMF.
  • Heat the mixture at 100 °C for 24 hours.
  • Add a second portion of 4-acetylpyridine and piperidine and continue heating for another 24 hours.
  • Cool the reaction mixture, evaporate solvent under reduced pressure.
  • Extract with dichloromethane, wash with water and brine, dry over sodium sulfate.
  • Purify the residue by column chromatography or recrystallization.

This method yields the desired this compound with good purity suitable for further reactions or biological evaluation.

Alternative Synthetic Routes and Modifications

Other synthetic strategies reported involve multi-step processes starting from pyridine derivatives and ethoxy-functionalized intermediates, sometimes involving:

  • Oxidation of pyridine to pyridine N-oxide followed by amination steps.
  • Use of α-bromoacryloylamido intermediates for hybrid compound synthesis.
  • One-pot procedures combining condensation, cyclization, and reduction steps to improve efficiency and yield.

While these methods are more complex, they provide routes to derivatives and analogs of this compound and related compounds with potential enhanced biological properties.

Detailed Preparation Procedure from Literature

Stepwise Preparation via Claisen-Schmidt Condensation

Step Reagents & Conditions Description Yield & Notes
1 4-Acetylpyridine (3 mmol), Piperidine (3 mmol), DMF (10 mL), heat at 100 °C for 24 h Formation of intermediate enolate and nucleophilic addition High conversion
2 Additional 4-Acetylpyridine and Piperidine added, continue heating 24 h Drives reaction to completion Improved yield
3 Cool, evaporate solvent under vacuum Concentrates reaction mixture
4 Extract with dichloromethane (20 mL), wash with water and brine Purification step Removes impurities
5 Dry over Na2SO4, concentrate, purify by chromatography or recrystallization Isolate pure product Typically >70% yield

Notes on Reaction Optimization

  • The use of piperidine as a catalyst is preferred due to its mild basicity and ability to facilitate enolate formation without side reactions.
  • DMF is a suitable solvent for solubilizing both pyridine derivatives and ethoxy ketones, enabling efficient reaction.
  • Extended reaction times (48 h total) ensure high conversion but may be optimized depending on scale.
  • Purification by column chromatography or recrystallization is necessary to obtain analytically pure compound.
  • Alternative bases such as potassium hydroxide or sodium hydroxide may lead to side reactions or lower selectivity.

Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C11H11NO2
Molecular Weight Approx. 189.21 g/mol
Melting Point Not extensively documented
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol)
Stability Stable under standard laboratory conditions; sensitive to strong acids or bases
Reactivity α,β-Unsaturated carbonyl system enables Michael additions, cyclizations

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The ethoxy group and pyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Ethoxy and trimethoxyphenyl groups increase LogP, enhancing lipid bilayer penetration but reducing aqueous solubility .
  • Pyrene-fused derivatives (e.g., C24H15NO in ) exhibit rigid planar structures, enabling fluorescence applications but limiting metabolic stability.
  • Dimethylamino substitution reduces LogP, improving solubility but decreasing cellular uptake efficiency .

Anticancer Activity

  • This compound : Induces methuosis (vacuolar cell death) in cancer cells via undefined mechanisms, with IC50 values in the low micromolar range .
  • (E)-3-(3,4,5-Trimethoxyphenyl) analog: Potent CYP1A1 inhibitor (IC50 = 0.2 μM), blocking carcinogen activation .
  • PFK15 (Quinolin-2-yl analog): Glycolysis inhibitor targeting phosphofructokinase, synergizing with kinase inhibitors like sunitinib .

Antimicrobial Activity

  • Pyrazoline derivatives (e.g., compound 9o): Exhibit antitubercular activity (MIC = 12.5 μg/mL against M. tuberculosis) through InhA enzyme inhibition .
  • Propynyloxy-substituted chalcone : Moderate antifungal activity (MIC = 32 μg/mL against C. albicans) due to membrane disruption .

Fluorescence Properties

  • Pyrene-fused derivative (C24H15NO): Shows vibronic emission with λem = 450–550 nm, applicable as an environmental probe .

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance stability and π-π stacking but may reduce metabolic clearance .
  • Bulky Substituents (e.g., Pyrene, Indole) : Improve target binding affinity but complicate synthetic scalability .
  • Polar Groups (e.g., Dimethylamino, Hydroxy): Increase solubility but diminish membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between pyridine-4-carbaldehyde and ethoxyacetone under basic conditions (e.g., NaOH/EtOH). Optimization involves monitoring reaction temperature (60–80°C) and stoichiometric ratios. Impurities such as unreacted aldehyde or dimerization byproducts (e.g., chalcone derivatives) should be analyzed via HPLC or GC-MS .
  • Key Data : Typical yields range from 45–65% under standard conditions. Adjusting solvent polarity (e.g., switching from ethanol to THF) may enhance regioselectivity .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR). For example:

  • 1H NMR : Look for characteristic peaks: δ 8.5–8.7 ppm (pyridinyl protons), δ 6.5–7.2 ppm (enone protons), δ 4.1–4.3 ppm (ethoxy group).
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 205.2.
    • Validation : Cross-reference with high-purity reference standards (e.g., pharmaceutical-grade protocols in ).

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the enone system’s electrophilicity.
  • Molecular Docking : Screen for potential binding interactions with biological targets (e.g., kinases) using AutoDock Vina.
    • Key Insight : The ethoxy group stabilizes the enone via electron donation, reducing reactivity compared to non-ethoxy analogs .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) for precise bond-length and angle measurements. For example:

  • Torsion Angles : Pyridine ring vs. enone plane (typically 15–25°).
  • Hydrogen Bonding : Ethoxy oxygen may form weak interactions with adjacent molecules in the lattice .
    • Contradiction Note : Discrepancies in reported bond lengths (e.g., C=O vs. C–O) may arise from solvent effects or polymorphism .

Q. What mechanistic pathways explain unexpected byproducts during alkylation or cycloaddition reactions involving this compound?

  • Methodology :

  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in Michael addition side reactions.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates.
    • Case Study : Competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) can be controlled by Lewis acid catalysts (e.g., BF3·Et2O) .

Data Contradiction & Resolution

Q. When spectroscopic data conflicts with theoretical predictions for this compound, what strategies reconcile these differences?

  • Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or aggregation effects.
  • Resolution :

Compare experimental data with computed NMR shifts (e.g., using Gaussian’s GIAO method).

Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Application-Oriented Questions

Q. How does the pyridin-4-yl group influence the compound’s potential as a ligand in coordination chemistry?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor metal-ligand charge transfer (MLCT) bands with transition metals (e.g., Cu(II), Fe(III)).
  • Magnetic Susceptibility : Assess spin states in octahedral complexes.
    • Finding : The pyridine nitrogen acts as a weak-field ligand, favoring high-spin configurations .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs) or supramolecular assemblies?

  • Methodology : Use as a building block for π-conjugated frameworks via Sonogashira coupling or Schiff-base reactions.
  • Case Study : Analogous enones form porous COFs with surface areas >500 m²/g, as seen in .

Experimental Design Tables

Parameter Condition Reference
Optimal Reaction Temperature70°C (ethanol solvent)
HPLC Retention Time8.2 min (C18 column, MeOH:H2O = 70:30)
DFT-Computed Dipole Moment3.8 Debye

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.